molecular formula C16H14N2O2 B6376914 2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol CAS No. 1261952-85-5

2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol

Cat. No.: B6376914
CAS No.: 1261952-85-5
M. Wt: 266.29 g/mol
InChI Key: IZOSOLATGIHTOD-UHFFFAOYSA-N
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Description

2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol is a complex organic compound with a unique structure that includes a cyano group, a phenyl ring, and an ethylaminocarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol typically involves the reaction of substituted aryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature . Another method involves stirring the reactants without solvent at elevated temperatures, such as 70°C, followed by cooling to room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of automated reactors. These methods ensure consistent quality and yield, which are crucial for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the cyano group or other functional groups within the molecule.

    Substitution: The phenyl ring and other functional groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.

    Medicine: Potential pharmaceutical applications include the development of new drugs or therapeutic agents.

    Industry: It can be used in the production of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol involves its interaction with specific molecular targets and pathways. The cyano group and other functional groups within the molecule can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyano-4-[3-(N-methylaminocarbonyl)phenyl]phenol
  • 2-Cyano-4-[3-(N-propylaminocarbonyl)phenyl]phenol
  • 2-Cyano-4-[3-(N-butylaminocarbonyl)phenyl]phenol

Uniqueness

2-Cyano-4-[3-(N-ethylaminocarbonyl)phenyl]phenol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(3-cyano-4-hydroxyphenyl)-N-ethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O2/c1-2-18-16(20)13-5-3-4-11(8-13)12-6-7-15(19)14(9-12)10-17/h3-9,19H,2H2,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZOSOLATGIHTOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00684920
Record name 3'-Cyano-N-ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261952-85-5
Record name 3'-Cyano-N-ethyl-4'-hydroxy[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00684920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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